4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol
Description
4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol (CAS: 54221-73-7) is a heterocyclic compound with the molecular formula C₆H₄ClN₃O and a molecular weight of 169.57 g/mol . It features a fused imidazo[4,5-c]pyridine core, with a hydroxyl group at position 2 and a chlorine atom at position 4. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive heterocycles .
Properties
IUPAC Name |
4-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLECYJVFQWNFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419971 | |
| Record name | 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54221-73-7 | |
| Record name | 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . One common method involves the use of aldehydes in the presence of oxidizing agents to facilitate the formation of the imidazo[4,5-c]pyridine core . The reaction conditions often include the use of transition metal catalysts, such as palladium or copper, to enhance the efficiency of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Nucleophiles for Substitution: Amines, thiols, alkoxides, and other nucleophilic reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazo[4,5-c]pyridine Family
4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one (CAS: 61719-59-3)
- Molecular Formula : C₇H₆ClN₃O
- Molecular Weight : 183.60 g/mol
- Key Differences :
- Substitution of the hydroxyl group at position 2 with a keto group (C=O).
- Addition of a methyl group at position 1.
- The methyl group increases lipophilicity, which may enhance membrane permeability .
4-Chloro-2-(3-methoxyphenyl)-1H-imidazo[4,5-c]pyridine
- Molecular Formula : C₁₃H₁₀ClN₃O
- Molecular Weight : 259.69 g/mol
- Key Differences :
- Replacement of the hydroxyl group with a 3-methoxyphenyl substituent at position 2.
- Impact :
Imidazo[4,5-b]pyridine Derivatives
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g)
- Key Differences :
- Core structure: Imidazo[4,5-b]pyridine (vs. [4,5-c] in the target compound).
- Substituents: Chloro at position 6 , pyrazolyl at position 2, and piperazinyl at position 5.
- The piperazinyl group enhances solubility and introduces basicity, which is absent in the target compound .
3-((4-(6-Chloro-2-(1-isopropyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (22b)
- Key Differences :
- Substituents: Isopropylpyrazolyl at position 2 and isoxazolyl-piperazine at position 6.
- The isoxazolyl moiety may enhance metabolic stability compared to simpler substituents .
Comparative Analysis of Physical and Chemical Properties
| Compound Name | CAS | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol | 54221-73-7 | Imidazo[4,5-c] | -OH (2), -Cl (4) | 169.57 | High polarity, H-bond donor/acceptor |
| 4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one | 61719-59-3 | Imidazo[4,5-c] | -C=O (2), -Cl (4), -CH₃ (1) | 183.60 | Increased lipophilicity, reduced H-bonding |
| 4-Chloro-2-(3-methoxyphenyl)-1H-imidazo[4,5-c]pyridine | N/A | Imidazo[4,5-c] | -Cl (4), -3-OCH₃Ph (2) | 259.69 | Steric hindrance, electron-donating effects |
| 6-Chloro-2-(1,3-dimethylpyrazol-4-yl)-imidazo[4,5-b]pyridine (27g) | N/A | Imidazo[4,5-b] | -Cl (6), pyrazolyl (2), piperazinyl (7) | ~500 (estimated) | Enhanced solubility, kinase inhibition |
Biological Activity
4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol is a heterocyclic compound with significant biological activity, particularly in the fields of cancer research and kinase inhibition. Its molecular formula is C₆H₄ClN₃O, and it has a molecular weight of approximately 169.57 g/mol. This compound features a unique chlorinated imidazopyridine structure, which enhances its interaction with various biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of Src family kinases. These kinases are implicated in diverse cellular processes, including proliferation, survival, and differentiation, making them crucial targets in cancer therapy. The compound's structure allows it to effectively bind to these kinases, thereby modulating their activity and influencing downstream signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including glioblastoma and colon carcinoma. For instance, in vitro studies demonstrated that the compound inhibited the growth of SW620 and HCT116 human colon carcinoma cells with GI50 values of 0.18 μM and 0.15 μM, respectively .
Inhibition of Kinases
The compound has been identified as a potent inhibitor of Src family kinases. Studies have shown that it effectively inhibits autophosphorylation of these kinases in cellular models, suggesting its potential application in targeted cancer therapies. The inhibition profile indicates that structural modifications can enhance binding affinity and selectivity against different kinase isoforms .
Study on Antiproliferative Activity
In a comprehensive study evaluating the antiproliferative activity of various imidazo[4,5-b]pyridine derivatives, this compound was included as a reference compound. The results indicated that this compound displayed significant activity against multiple human cancer cell lines (Table 1).
| Cell Line | IC50 (μM) |
|---|---|
| SW620 (Colon Carcinoma) | 0.18 |
| HCT116 (Colon Carcinoma) | 0.15 |
| HeLa (Cervical Cancer) | 0.23 |
This study highlighted the potential of this compound as a scaffold for developing new anticancer agents.
Src Kinase Inhibition Study
A detailed investigation into the kinase inhibition properties revealed that this compound inhibited Src family kinases with an IC50 value in the low micromolar range. This inhibition was confirmed through biochemical assays and cellular models where the compound effectively reduced kinase activity associated with tumor growth and metastasis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
